molecular formula C10H20N2O B11795899 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol

Cat. No.: B11795899
M. Wt: 184.28 g/mol
InChI Key: ONIVFDDYIKWBRU-UHFFFAOYSA-N
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Description

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.2786 g/mol . It is a member of the pyrrolidine family, which is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The specific synthetic route can vary, but a common method involves the nucleophilic substitution of a halogenated pyrrolidine with cyclopropylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanol

InChI

InChI=1S/C10H20N2O/c13-6-5-12-4-3-10(8-12)11-7-9-1-2-9/h9-11,13H,1-8H2

InChI Key

ONIVFDDYIKWBRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(C2)CCO

Origin of Product

United States

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